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Compound of Interest

Compound Name:
(8-Methylimidazo[1,2-a]pyridin-2-

yl)methanamine

CAS No.: 518064-47-6

Cat. No.: B1449997

Get Quote

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged structure" due to its prevalence in a wide array of biologically active compounds.[1]

[2] The precise placement of substituents on this bicyclic system is critical, as it dictates the

molecule's pharmacological profile.

The subject of this guide is (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. It is crucial to

distinguish this molecule from its structural isomer, (8-Methylimidazo[1,2-a]pyridin-3-

yl)methanamine, which is commercially available and has the CAS Number 933707-48-3. To

date, a specific CAS Number for the 2-yl methanamine isomer has not been assigned in major

chemical databases. This guide, therefore, focuses on the plausible synthetic pathways and

expected analytical characteristics of the title compound, drawing upon established chemical

principles and published precedents for analogous structures.
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The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that serves as the

foundational structure for numerous pharmaceuticals.[3] Its rigid, planar geometry and

distribution of nitrogen atoms make it an ideal scaffold for interacting with various biological

targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone

(a cardiotonic agent) all feature this core, highlighting its therapeutic versatility.[4][5]

Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities,

including:

Anticancer[5]

Antiviral[4]

Antibacterial and Antifungal[5][6]

Anti-inflammatory[7]

Antituberculosis[8]

Central Nervous System (CNS) effects[2][7]

The synthesis of novel analogs, such as (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine,

is driven by the goal of discovering new chemical entities with improved potency, selectivity,

and pharmacokinetic properties.[9]

Physicochemical and Structural Properties
While experimental data for the title compound is not publicly available, its key properties can

be predicted based on its chemical structure.
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Property Predicted Value / Information

Molecular Formula C₉H₁₁N₃

Molecular Weight 161.21 g/mol

Appearance Expected to be a solid at room temperature

Solubility
Likely soluble in organic solvents like methanol,

DMSO, DCM

Core Structure Fused imidazole and pyridine rings

Key Functional Groups Primary amine (-CH₂NH₂), Methyl group (-CH₃)

Isomeric CAS (3-yl) 933707-48-3

Strategic Synthesis Pathway
The synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is not a single-step

process. A logical and efficient pathway involves a multi-step sequence, beginning with the

construction of the core heterocyclic system followed by the installation and modification of the

required functional group at the C2 position.

The most prevalent and robust method for constructing the imidazo[1,2-a]pyridine core is the

condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.

[3][5] To achieve the desired 8-methyl substitution, the required starting material is 3-

methylpyridin-2-amine.

A plausible synthetic route is outlined below:

Step 1: Cyclization - Reaction of 3-methylpyridin-2-amine with an appropriate α-halocarbonyl

(e.g., chloroacetaldehyde) to form the 8-methylimidazo[1,2-a]pyridine core.

Step 2: C2-Functionalization - Introduction of a nitrile group (-CN) at the C2 position. This

can be achieved via various methods, often involving electrophilic cyanation.

Step 3: Reduction - Reduction of the nitrile group to the primary amine (-CH₂NH₂) using a

suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
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Synthesis Workflow Diagram

Step 1: Core Synthesis

Step 2: C2-Functionalization

Step 3: Reduction
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Cyanating Agent
(e.g., TMSCN)

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Nitrile Reduction

Reducing Agent
(e.g., LiAlH4)
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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on established methodologies for

similar compounds and should be adapted and optimized under appropriate laboratory

conditions.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine
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To a round-bottom flask, add 3-methylpyridin-2-amine (1.0 eq) and ethanol.

Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture at room

temperature.

Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer

Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Cool the mixture to room temperature and neutralize with a saturated solution of sodium

bicarbonate.

Extract the product with dichloromethane (DCM) or ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 8-methylimidazo[1,2-

a]pyridine.

Step 2: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbonitrile

Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent like acetonitrile

under an inert atmosphere (e.g., Nitrogen or Argon).

Cool the solution to 0°C in an ice bath.

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a suitable activator such as N-

chlorosuccinimide (NCS) or benzoyl peroxide portion-wise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction carefully with an aqueous solution of sodium

bicarbonate.

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over

sodium sulfate, and concentrate.

Purify via column chromatography to obtain the 2-carbonitrile derivative.
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Step 3: Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄)

(2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the suspension to 0°C.

Dissolve 8-methylimidazo[1,2-a]pyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it

dropwise to the LiAlH₄ suspension.

After the addition is complete, allow the mixture to stir at room temperature or gentle heat

(e.g., 40°C) until the reaction is complete (monitored by TLC).

Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of

water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with

THF or ethyl acetate.

Combine the filtrate and washes, dry over sodium sulfate, and concentrate under reduced

pressure to yield the final product, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine.

Further purification may be performed if necessary.

Analytical Characterization
The structural confirmation of the synthesized compound relies on a suite of standard analytical

techniques.[10] The expected data provides a benchmark for researchers to validate their

synthetic outcome.
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Technique Expected Observations

¹H NMR

- Aromatic protons on the pyridine and imidazole

rings with characteristic chemical shifts and

coupling constants. - A singlet for the methyl

group (-CH₃) protons. - A singlet for the

methylene (-CH₂) protons adjacent to the amine.

- A broad singlet for the primary amine (-NH₂)

protons.

¹³C NMR

- Distinct signals for each of the 9 carbon atoms

in the molecule, including the aromatic carbons

of the fused ring system, the methyl carbon, and

the methylene carbon.

Mass Spectrometry (MS)

- A molecular ion peak (M⁺) or protonated

molecular ion peak ([M+H]⁺) corresponding to

the exact mass of the compound (m/z ≈ 161.10

or 162.11).

IR Spectroscopy

- N-H stretching vibrations for the primary amine

(typically two bands in the 3300-3500 cm⁻¹

region). - C-H stretching for aromatic and

aliphatic groups. - C=N and C=C stretching

vibrations characteristic of the heterocyclic core.

Analytical Workflow Diagram
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Characterization Suite

Crude Synthetic Product

Purification
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Purified Compound
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Structure Confirmed
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Caption: Standard workflow for purification and characterization.

Potential Applications and Future Directions
The imidazo[1,2-a]pyridine scaffold is a fertile ground for drug discovery.[1][11] The introduction

of a basic aminomethyl group at the C2 position, as in the title compound, offers a key site for

hydrogen bonding and salt formation, which can be critical for receptor binding and improving

pharmaceutical properties.

Given the known activities of related compounds, (8-Methylimidazo[1,2-a]pyridin-2-
yl)methanamine and its derivatives could be investigated for a variety of therapeutic areas,

including:
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Oncology: Many kinase inhibitors feature similar heterocyclic cores.[2]

Infectious Diseases: The scaffold has shown promise as an antitubercular and antibacterial

agent.[8][12]

Neuroscience: Its structural similarity to CNS-active drugs suggests potential for treating

neurological or psychiatric disorders.[13]

Future work should focus on the successful synthesis and isolation of this compound, followed

by comprehensive in vitro and in vivo screening to elucidate its biological activity profile.

Structure-activity relationship (SAR) studies, exploring modifications at the amine and other

positions on the ring, will be essential for optimizing lead compounds.[7][14]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1449997?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

